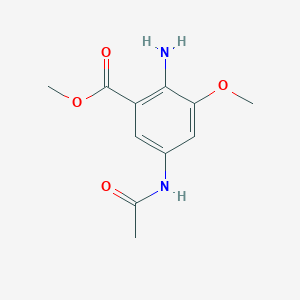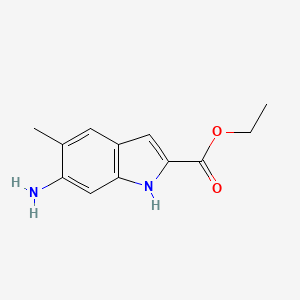
6-氨基-5-甲基-1H-吲哚-2-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their various biologically vital properties .
Molecular Structure Analysis
Indole is a heterocyclic compound, which contains a benzene ring fused to a pyrrole ring . The specific molecular structure of “ethyl 6-amino-5-methyl-1H-indole-2-carboxylate” was not found in the retrieved papers.
Chemical Reactions Analysis
Indole derivatives can be used as reactants for various chemical reactions. For example, they can be used for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents, and for Friedel-Crafts acylation with nitrobenzoyl chloride .
Physical And Chemical Properties Analysis
Indole is crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “ethyl 6-amino-5-methyl-1H-indole-2-carboxylate” were not found in the retrieved papers.
科学研究应用
Antiviral Activity
Indole derivatives, including ethyl 6-amino-5-methyl-1H-indole-2-carboxylate, have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known to exhibit anti-inflammatory properties . This suggests that ethyl 6-amino-5-methyl-1H-indole-2-carboxylate could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that ethyl 6-amino-5-methyl-1H-indole-2-carboxylate could potentially be used in cancer treatment.
Anti-HIV Activity
Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase . This suggests that ethyl 6-amino-5-methyl-1H-indole-2-carboxylate could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives are known to exhibit antioxidant properties . This suggests that ethyl 6-amino-5-methyl-1H-indole-2-carboxylate could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that ethyl 6-amino-5-methyl-1H-indole-2-carboxylate could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives are known to exhibit antitubercular properties . This suggests that ethyl 6-amino-5-methyl-1H-indole-2-carboxylate could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that ethyl 6-amino-5-methyl-1H-indole-2-carboxylate could potentially be used in the treatment of diabetes.
未来方向
作用机制
Target of Action
Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate, also known as 1H-Indole-2-carboxylic acid, 6-amino-5-methyl-, ethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that ethyl 6-amino-5-methyl-1H-indole-2-carboxylate may interact with various targets in the body.
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to different biological effects . The specific interactions and resulting changes caused by ethyl 6-amino-5-methyl-1H-indole-2-carboxylate remain to be elucidated.
Biochemical Pathways
Ethyl 6-amino-5-methyl-1H-indole-2-carboxylate, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ethyl 6-amino-5-methyl-1H-indole-2-carboxylate may influence a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound may have diverse molecular and cellular effects
属性
IUPAC Name |
ethyl 6-amino-5-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)11-5-8-4-7(2)9(13)6-10(8)14-11/h4-6,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHURLGIBRLTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


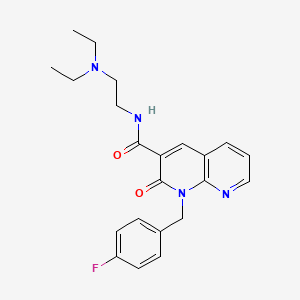
![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2601001.png)
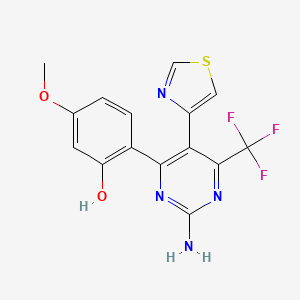
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2601003.png)
![N-[(3-fluorophenyl)methoxy]thian-4-imine](/img/structure/B2601004.png)
![7-(4-chlorophenyl)-5-(4-fluorophenyl)-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601005.png)
![6-(tert-butylsulfonyl)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2601006.png)
![N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea](/img/structure/B2601007.png)
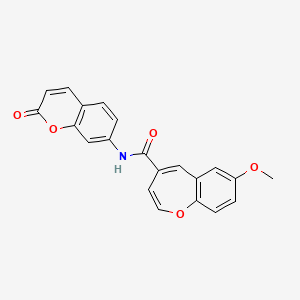
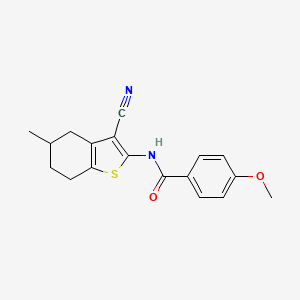
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2601012.png)
![4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde](/img/structure/B2601014.png)
